molecular formula C10H15N3 B1590568 1-Isopropyl-3-p-tolyltriazene CAS No. 50707-41-0

1-Isopropyl-3-p-tolyltriazene

Cat. No. B1590568
CAS RN: 50707-41-0
M. Wt: 177.25 g/mol
InChI Key: AGDYKCPGMDASQO-UHFFFAOYSA-N
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Description

1-Isopropyl-3-p-tolyltriazene is a chemical compound with the molecular formula C10H15N3 . It is used for esterification . The compound appears as a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-3-p-tolyltriazene is represented by the formula C10H15N3 . This indicates that the compound consists of 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

1-Isopropyl-3-p-tolyltriazene is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 38.0 degrees Celsius . The compound is soluble in ether . Its molecular weight is 177.25 .

Scientific Research Applications

Esterification of Acids

  • Application : 1-Methyl-3-p-tolyltriazene, a related compound to 1-Isopropyl-3-p-tolyltriazene, has been used in the esterification of acids. This process involves diazotization and coupling reactions, crucial in organic synthesis (White et al., 2003).

Tautomerism Studies

  • Chemical Behavior : Triazenes like 1-Isopropyl-3-p-tolyltriazene exhibit interesting tautomeric behaviors. Studies have shown that these compounds with electron-withdrawing substituents can exist in a state of tautomeric equilibrium, which is significant in understanding their chemical reactivity and stability (Vaughan, 1977).

Chelate Formation

  • Analytical Chemistry : Research has explored the formation of chelates with metals like palladium, copper, nickel, zinc, and manganese using compounds similar to 1-Isopropyl-3-p-tolyltriazene. This is important in the development of analytical methods and the study of metal interactions in various chemical contexts (Purohit & Sogani, 1964).

Kinetic Studies

  • Thermolysis : The kinetics of the decomposition of 3-methyl-1-p-tolyltriazene, a compound structurally related to 1-Isopropyl-3-p-tolyltriazene, have been investigated. Understanding the kinetic parameters of such decompositions is crucial in fields like material science and reaction engineering (Vaughan & Liu, 1981).

Spectrophotometric Analysis

  • Application in Mo VI Determination : 1-Isopropyl-3-p-tolyltriazene analogs have been used in the spectrophotometric determination of molybdenum(VI), demonstrating their utility in analytical chemistry for the detection and quantification of specific metal ions (Babel et al., 2004).

Reaction Solvent Studies

  • Solvent Effects : The effects of different solvents on the reactions of compounds like 1-Isopropyl-3-p-tolyltriazene have been studied. Such research is fundamental in optimizing reaction conditions in synthetic chemistry (Isaacs & Rannala, 1974).

Safety And Hazards

This compound is heat sensitive and may cause a fire when heated . It is recommended to store it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

4-methyl-N-(propan-2-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDYKCPGMDASQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515294
Record name (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-p-tolyltriazene

CAS RN

50707-41-0
Record name (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Hutchinson, B Johnson, AJ Knell - Biochemical Journal, 1973 - ncbi.nlm.nih.gov
… Bilirubin di-isopropyl ester (IlIc) was synthesized from bilirubin (120mg, 0.2mmol) and 1-isopropyl-3p-tolyltriazene (IVd) (355mg, 2.0mmol) as described above. Crystallization from …
Number of citations: 21 www.ncbi.nlm.nih.gov

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